Isomenthol

Description

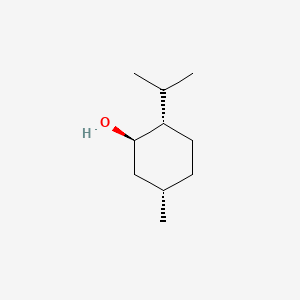

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/t8-,9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOLISFMXDJSKH-LPEHRKFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]([C@@H](C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895816, DTXSID80883999 | |

| Record name | (-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, Solid/cool minty aroma | |

| Record name | (±)-Isomenthol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303820 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | dl-Isomenthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Practically insoluble to insoluble, Sparingly soluble (in ethanol) | |

| Record name | dl-Isomenthol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2267/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3623-52-7, 20752-33-4, 490-99-3 | |

| Record name | Isomenthol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3623-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+-)-Isomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003623527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-Isomenthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020752334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, (1R,2S,5S)-rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+/-)-Isomenthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-isomenthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOMENTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3I568EO1X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOMENTHOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y73A3UB774 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Analysis and Isomerism of Isomenthol

Catalyst-Mediated Epimerization

Epimerization is the process of changing the configuration at one chiral center in a molecule that has multiple chiral centers. For this compound, this typically involves converting it into its other, more stable, diastereomers, particularly menthol. This transformation is of significant industrial importance for maximizing the yield of desired menthol isomers from synthetic mixtures. researchgate.netlibretexts.org

The isomerization of menthol isomers, including this compound, can be achieved by heating in the presence of hydrogenation catalysts. tandfonline.com Studies have shown that catalysts such as copper chromite and Raney nickel are effective for this purpose. When (+)-isomenthol is heated with a copper chromite catalyst at temperatures between 185-200°C, it undergoes epimerization to form an equilibrium mixture of menthol isomers. tandfonline.com This equilibrium mixture is found to contain approximately 55-56% menthol. tandfonline.com Raney nickel has been shown to be a less effective catalyst for this particular isomerization. tandfonline.com

Hydrogenation of isomenthone, a ketone precursor, also yields a mixture of this compound and neothis compound. d-nb.info Under certain hydrogenation conditions, epimerization can occur between menthone and isomenthone via an enol intermediate, which further influences the final ratio of menthol stereoisomers. d-nb.info

Table 2: Catalytic Isomerization of (+)-Isomenthol

| Catalyst | Temperature (°C) | Time (hr) | Resulting Menthol % in Mixture | Resulting this compound % in Mixture | Resulting Neomenthol % in Mixture | Optical Rotation (α)D |

|---|---|---|---|---|---|---|

| Copper Chromite | 185 | 1 | 55.4 | 38.3 | 6.3 | +1.6° |

| Copper Chromite | 200 | 2 | 56.1 | 37.5 | 6.4 | -1.5° |

| Copper Chromite | 230 | 2 | 55.0 | 38.1 | 6.9 | -1.0° |

Data derived from studies on the isomerization and racemization of menthols. tandfonline.com

Thermal and Chemical Racemization Mechanisms

Racemization is a process in which an optically active compound is converted into a racemic mixture, which is an equal mixture of both enantiomers and is optically inactive. During the catalytic isomerization of this compound, racemization can occur, particularly at higher temperatures. tandfonline.com

Research on the isomerization of optically pure (+)-isomenthol using a copper chromite catalyst demonstrated that while isomerization to other menthols occurs readily at 185-200°C, significant racemization begins at temperatures above 200°C. tandfonline.com For instance, after heating at 230°C, the resulting menthol mixture shows a near-zero optical rotation, indicating that racemization has occurred. tandfonline.com The mechanism for this thermal racemization under catalytic conditions likely involves the formation of an achiral intermediate, such as the enol form of the corresponding ketone (isomenthone), which can then be re-hydrogenated to form either enantiomer.

Chemical methods can also induce isomerization and racemization. The use of sodium mentholates, formed by reacting a menthol isomer with sodium, can establish an equilibrium between the isomers. tandfonline.com This chemical equilibrium favors menthol more strongly than the catalytic method, reaching 74-75% menthol content. tandfonline.com However, this process can also lead to partial racemization, reducing the optical purity of the final product. tandfonline.com

Significance of Isomenthol in Stereochemical Research

The study of isomenthol and its fellow menthol (B31143) stereoisomers is fundamental to illustrating the principles of stereochemistry, particularly the concepts of enantiomers and diastereomers. acs.org Because they are diastereomers, menthol and this compound have different physical properties, such as melting point, boiling point, and solubility. This contrasts with enantiomers, which have identical physical properties except for the direction in which they rotate plane-polarized light. pbworks.com

The distinct properties of the menthol isomers, including this compound, are a direct consequence of their different three-dimensional structures. For example, gas electron diffraction studies have revealed that in the gas phase, this compound exists as two stable conformers with comparable abundance. epa.gov One conformer has its isopropyl and hydroxyl groups in the equatorial position, while the other has them in the axial position. epa.gov This conformational flexibility is a key area of research and contributes to its unique chemical behavior.

Furthermore, the sensory properties of these isomers provide a tangible link between molecular structure and biological activity. Research has shown that even slight structural differences between isomers can lead to dramatic changes in their perceived aroma and cooling intensity. nih.govmdpi.com For instance, L-isomenthol and D-isomenthol have significantly higher perception thresholds compared to L-menthol, indicating a weaker aroma intensity. nih.govmdpi.com These differences are attributed to how each isomer interacts with olfactory receptors. mdpi.com

Overview of Academic Research Trends on Isomenthol

Stereoselective Synthesis Approaches

Stereoselective approaches are designed to favor the formation of a particular stereoisomer over others. For this compound, this involves carefully controlling the reduction of a ketone precursor or building the chiral centers with specific reagents and catalysts.

Reduction of Keto-Precursors for this compound Formation

The reduction of the carbonyl group in menthone and its diastereomer, isomenthone, is a common route to menthol isomers, including this compound. The stereochemical outcome of this reduction is highly dependent on the reagents and conditions employed.

Catalytic hydrogenation of menthone and isomenthone is a widely studied method for producing menthol isomers. The choice of catalyst and reaction conditions plays a critical role in the diastereoselectivity of the product mixture.

The hydrogenation of (+)-isomenthone yields (-)-isomenthol and (+)-neothis compound. scielo.br Similarly, the hydrogenation of (-)-menthone produces (-)-menthol and (+)-neomenthol. scielo.br Under certain hydrogenation conditions, epimerization between menthone and isomenthone can occur via an enol intermediate, which can further complicate the product distribution. d-nb.info

Nickel-based catalysts, such as Raney nickel and nickel supported on magnesium aluminate, have been investigated for the hydrogenation of dementholized peppermint oil, which contains both (-)-menthone and (+)-isomenthone. scielo.brscienceopen.com While Raney nickel was found to be more active, Ni-Mg-Al catalysts showed isomerization of (+)-isomenthone to (-)-menthone, leading to a higher selectivity towards (-)-menthol. scielo.br In one study, hydrogenation over a commercial Raney nickel catalyst resulted in a mixture containing 63.4% (-)-menthol, 18.7% (+)-neomenthol, and 17.9% (+)-neothis compound, with no (-)-isomenthol detected. scielo.br

Copper catalysts have also been employed. The dehydrogenation of l-menthol over certain copper catalysts can produce a mixture of l-menthone and d-isomenthone. nii.ac.jp The subsequent reduction of this mixture would yield the corresponding menthol isomers.

Table 1: Products of Menthone and Isomenthone Hydrogenation

| Starting Material | Hydrogenation Products |

|---|---|

| (-)-Menthone | (-)-Menthol, (+)-Neomenthol |

| (+)-Isomenthone | (-)-Isomenthol, (+)-Neothis compound |

To improve the stereoselectivity of the reduction and favor the formation of specific isomers, novel reduction methods have been explored. One such method is the use of dissolving metals, like sodium in aqueous ammonia. This technique can offer different stereochemical outcomes compared to catalytic hydrogenation.

The reduction of terpenes using sodium in aqueous ammonia has been shown to be an effective method for synthesizing specific menthol isomers. oup.com For instance, (+)-isomenthol can be obtained in good yield from a mixture of (-)-menthone and (+)-isomenthone (referred to as inverted menthone) using this reduction method. oup.com This approach has also been applied to the synthesis of (±)-isomenthol from (±)-isomenthone. oup.com

The mechanism of dissolving metal reductions, such as the Birch reduction, involves the formation of a solvated electron which acts as the reducing agent. byjus.comwikipedia.org This method is known to reduce alkynes to trans-alkenes and aromatic compounds to non-conjugated dienes. byjus.com In the context of keto-precursors, the stereoselectivity is influenced by the thermodynamic stability of the resulting alcohol isomers.

Table 2: Reduction of Menthone Isomers with Sodium in Aqueous Ammonia

| Starting Material | Major Product |

|---|---|

| (-)-Menthone | (-)-Menthol oup.com |

| Inverted Menthone ((-)-Menthone and (+)-Isomenthone) | (+)-Isomenthol oup.com |

| (±)-Isomenthone | (±)-Isomenthol oup.com |

Asymmetric Synthesis Pathways

Asymmetric synthesis aims to create a specific stereoisomer from a prochiral or achiral starting material by using a chiral reagent or catalyst. These methods are powerful tools for producing enantiomerically pure compounds.

Hydroboration-oxidation is a two-step reaction that can be used to synthesize alcohols from alkenes with anti-Markovnikov regioselectivity and syn-stereospecificity. makingmolecules.com When a chiral hydroborating agent is used, this reaction can be performed asymmetrically to produce an enantiomerically enriched alcohol.

The asymmetric hydroboration of (±)-3-p-menthene has been investigated as a route to (-)-menthol and (-)-isomenthol. scispace.com This approach utilizes a chiral organoborane reagent to introduce the hydroxyl group with a specific stereochemistry. Diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂) are common chiral hydroborating agents derived from α-pinene. makingmolecules.com The steric bulk of these reagents directs the addition of boron to the less hindered face of the double bond, and the subsequent oxidation with retention of stereochemistry leads to the desired chiral alcohol.

Catalytic asymmetric transformations utilize a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. uoi.gr These methods are highly efficient and are of great industrial importance.

The synthesis of menthol isomers can be achieved through various catalytic asymmetric reactions. For example, the asymmetric hydrogenation of piperitenone, an unsaturated ketone precursor, can be catalyzed by copper catalysts with chiral ligands to produce intermediates that can be further converted to menthol isomers. ciac.jl.cn

Another approach involves the Brønsted acid-catalyzed cyclization of neral to produce (1R,6S)-trans-isopiperitenol with high selectivity. nih.gov This chiral intermediate can then be hydrogenated to yield a mixture of enantioenriched menthol isomers, with (–)-menthol and (–)-isomenthol being the main products. nih.gov Specifically, the exhaustive hydrogenation of (1R,6S)-trans-isopiperitenol using Lindlar's catalyst can provide an 88% yield of a mixture containing 68% (–)-menthol and 26% (–)-isomenthol. nih.gov

Furthermore, asymmetric synthesis of L-menthol has been achieved from citral, which involves an asymmetric hydrogenation step to form D-citronellal, followed by cyclization to L-isopulegol, and finally catalytic hydrogenation to L-menthol. google.com These multi-step syntheses demonstrate the power of catalytic asymmetric transformations in controlling the stereochemistry of the final product.

Rearrangement Reactions for this compound Generation

The generation of this compound can be achieved through rearrangement reactions, primarily involving the isomerization of other menthol stereoisomers. These reactions typically proceed under catalytic conditions at elevated temperatures, leading to an equilibrium mixture of the various isomers. The process allows for the conversion of more abundant or readily available menthol isomers into a mixture from which this compound can be isolated.

One established method involves the use of catalysts such as copper chromite or Raney nickel. When menthol isomers are heated with these catalysts, a process of isomerization occurs. For instance, starting with (-)-menthol, (+)-neomenthol, or (+)-isomenthol, an equilibrium concentration can be reached. At temperatures between 185-200°C with a Raney nickel catalyst, the isomerization of (+)-isomenthol leads to a mixture containing menthol, neomenthol, and this compound tandfonline.com.

Another approach to inducing this rearrangement is through the use of sodium mentholates. This method also facilitates the equilibration of menthol isomers. Studies have shown that the equilibrium concentration of menthol isomers differs depending on whether a metallic catalyst or a sodium salt is used. With sodium mentholates, the equilibrium mixture is found to be richer in the most stable menthol isomer compared to the mixture obtained with catalytic isomerization tandfonline.com. A patented process describes the rearrangement of stereoisomers of l-menthol at temperatures of 200 to 350°C and hydrogen pressures of 50 to 350 bar over a catalyst, resulting in a mixture of menthol isomers google.com. This isomerization is a key step in processes that aim to maximize the yield of a specific desired isomer by recycling and re-equilibrating the undesired ones leffingwell.com.

These rearrangement reactions are driven by the thermodynamic stability of the different isomers under the given reaction conditions. The interconversion allows for a dynamic process where the less stable isomers can be converted to the more stable ones until equilibrium is achieved.

Optimization of Synthetic Conditions

The synthesis of this compound, often occurring as part of a mixture of menthol stereoisomers, is highly dependent on the reaction conditions. The optimization of these conditions, particularly the choice of catalyst and solvent, is crucial for controlling the stereoselectivity of the reaction and the final distribution of isomers.

Catalyst Systems and Their Stereoselectivity

The choice of catalyst is a determining factor in the stereochemical outcome of the hydrogenation of precursors like thymol, menthone, or isomenthone. Hydrogenation of isomenthone specifically leads to the formation of this compound and its epimer, neothis compound d-nb.info. Similarly, the hydrogenation of thymol can proceed through menthone and isomenthone intermediates, which are then further reduced to the corresponding menthol isomers d-nb.info.

Different catalyst systems exhibit varying degrees of stereoselectivity. For example, the catalytic hydrogenation of an optically active mixture of (–)-menthone and (+)-isomenthone using Raney nickel or Ni/SiO₂ catalysts has been studied. These reactions can produce non-equilibrium mixtures of isomers, though the production of (–)-isomenthol was reported to be minimal under the specific conditions tested, with isomerization between menthone and isomenthone occurring during the reaction researchgate.net. In the hydrogenation of thymol, common heterogeneous catalysts like supported platinum-group metals and supported nickel catalysts are used d-nb.info. The stereoselectivity can be significantly influenced by the specific metal and support used.

The following table summarizes the influence of different catalyst systems on the isomer distribution in the hydrogenation of thymol.

Table 1: Effect of Catalyst System on Isomer Distribution in Thymol Hydrogenation

| Catalyst | Temperature (°C) | This compound (%) | Neothis compound (%) | Other Isomers (%) | Source |

|---|---|---|---|---|---|

| Ru/Al₂O₃ | 40 | 10 | 79 | 11 | d-nb.info |

| Pd/C (basic conditions) | Not Specified | Not Specified | Not Specified | Up to 84% menthol | researchgate.net |

| Pd/C (aq. acetic acid) | Not Specified | Not Specified | Not Specified | Up to 56% neomenthol | researchgate.net |

As the data indicates, a Ruthenium on alumina catalyst at 40°C yields a mixture rich in neothis compound (79%) with a smaller fraction of this compound (10%) d-nb.info. This highlights the catalyst's role in directing the stereochemical pathway of the hydrogenation.

Solvent Effects on Isomer Distribution

The solvent in which the synthesis is conducted plays a critical role in influencing the distribution of menthol isomers. The polarity of the solvent can affect the way the substrate interacts with the catalyst surface, thereby altering the stereochemical course of the reaction.

A clear example of this is seen in the hydrogenation of thymol over a Ru/Al₂O₃ catalyst. When the reaction is carried out in a polar solvent like ethanol, the resulting mixture of menthol isomers is predominantly composed of neothis compound. However, changing to a non-polar solvent such as hexane not only slows the reaction rate but also significantly changes the product distribution, leading to a substantial increase in the proportion of this compound d-nb.info. This suggests that non-polar solvents can favor an "anti-addition" of hydrogen to the thymol molecule, leading to a different stereoisomer d-nb.info.

The table below illustrates the dramatic effect of solvent choice on the isomer distribution in this specific reaction.

Table 2: Solvent Effect on Isomer Distribution in Thymol Hydrogenation with Ru/Al₂O₃ Catalyst

| Solvent | This compound (%) | Neothis compound (%) | Other Isomers (%) | Source |

|---|---|---|---|---|

| Ethanol | 10 | 79 | 11 | d-nb.info |

| Hexane | 44 | 48 | 8 | d-nb.info |

This strong dependence of isomer distribution on the solvent highlights the importance of optimizing solvent conditions to maximize the yield of a desired stereoisomer like this compound. The interaction between the solvent and the catalyst surface, as well as the solvation of the substrate and intermediates, are key factors in determining the final product ratio rsc.org.

Diastereomeric and Enantiomeric Relationships

The spatial arrangement of the hydroxyl (-OH), methyl (-CH₃), and isopropyl (-CH(CH₃)₂) groups on the cyclohexane ring defines this compound and distinguishes it from other menthol stereoisomers. ias.ac.inresearchgate.net

This compound has three stereogenic centers at carbons C1, C2, and C5 of the cyclohexane ring. nih.gov The specific spatial orientation of the substituents at these centers determines the absolute configuration of the molecule, which is designated using the Cahn-Ingold-Prelog (R/S) nomenclature. nih.govyoutube.com

The configurations for the enantiomers of this compound are:

(+)-Isomenthol : (1S, 2R, 5R) chegg.com

(-)-Isomenthol : (1R, 2S, 5S)

These assignments define the precise three-dimensional structure of each this compound enantiomer, distinguishing them as non-superimposable mirror images of one another.

This compound is one of four diastereomeric pairs in the menthol family. Diastereomers are stereoisomers that are not mirror images of each other. brainly.com The other pairs are menthol, neomenthol, and neothis compound. researchgate.net The key difference between these diastereomers lies in the relative stereochemistry (cis or trans) of the three substituents on the cyclohexane ring.

In this compound, the methyl and isopropyl groups are cis to each other, while the hydroxyl group is trans to the isopropyl group. frontiersin.org This arrangement differs from the other stereoisomers, leading to distinct physical and chemical properties. For instance, (-)-menthol is the most stable isomer because all three of its bulky substituent groups can occupy equatorial positions in its preferred chair conformation. ias.ac.inresearchgate.net

| Stereoisomer | Absolute Configuration (Common Enantiomer) | Relationship to (-)-Isomenthol (1R, 2S, 5S) |

|---|---|---|

| (-)-Menthol | (1R, 2S, 5R) | Diastereomer |

| (+)-Isomenthol | (1S, 2R, 5R) | Enantiomer |

| (-)-Neomenthol | (1R, 2R, 5S) | Diastereomer |

| (-)-Neothis compound | (1R, 2R, 5R) | Diastereomer |

Conformational Analysis and Dynamics

The cyclohexane ring of this compound is not planar and primarily exists in a chair conformation to minimize steric and torsional strain. ias.ac.in The stability of the molecule is largely dictated by the orientation of its three substituents.

Like other substituted cyclohexanes, this compound can exist in two principal chair conformations that are in equilibrium through a process known as ring-flipping. study.com However, these two conformers are not equal in energy. The preferred conformation is the one that minimizes unfavorable steric interactions, particularly 1,3-diaxial interactions. ias.ac.in For this compound, the equilibrium lies heavily in favor of the conformer where the largest substituent, the isopropyl group, occupies an equatorial position. frontiersin.org However, due to the cis arrangement of the substituents, it is impossible for all three groups to be equatorial simultaneously, unlike in the more stable menthol isomer. study.com

The stability of a substituted cyclohexane is greatest when bulky substituents are in equatorial positions, as this orientation places them further away from other atoms on the ring, reducing steric hindrance. ias.ac.instudy.com

Isomerization and Racemization Studies

This compound can be converted into its other diastereomers under certain catalytic conditions, a process known as isomerization or epimerization. These studies are important for understanding the relative thermodynamic stabilities of the isomers and for synthetic applications.

An in-depth examination of this compound reveals a complex stereochemical landscape, characterized by its relationship to a family of stereoisomers and its susceptibility to catalyst-induced transformations. This article explores the stereochemical analysis and isomerism of this compound, with a specific focus on the mechanisms of its epimerization and racemization.

Biosynthetic Pathways and Metabolic Engineering Involving Isomenthol

Isomenthol is one of the four common stereoisomers of menthol (B31143), and its formation in nature is intricately linked to the broader monoterpene biosynthetic network. This pathway is most extensively studied in mint species (Mentha), where a series of enzymatic reactions convert primary metabolites into a diverse array of essential oil components. Advances in metabolic engineering and synthetic biology have enabled the manipulation and reconstruction of these pathways for targeted production of specific isomers like this compound.

Conclusion and Future Research Directions

Summary of Key Research Advancements

Research on isomenthol has elucidated its chemical structure, physical properties, and occurrence in nature. Significant advancements have been made in developing synthetic routes to obtain this compound, complementing its isolation from natural sources. Studies have begun to explore its biological activities, including potential antimicrobial and anti-inflammatory effects, as well as its interaction with cold-sensitive receptors. Analytical methods, particularly gas chromatography, have been refined for the separation and quantification of this compound within mixtures of menthol (B31143) isomers.

Unexplored Research Avenues and Challenges

Despite the progress, several research avenues regarding this compound remain largely unexplored. A deeper understanding of the specific mechanisms underlying its biological activities is needed. While preliminary studies suggest antimicrobial and anti-inflammatory potential, detailed investigations into the molecular pathways and targets involved are necessary. The differences in biological activity between this compound enantiomers and diastereomers warrant further comparative studies to establish structure-activity relationships. Challenges include achieving highly selective synthesis of specific this compound isomers and developing cost-effective and environmentally friendly production methods. Further research is also needed to fully understand its metabolic pathways and pharmacokinetics. researchgate.net

Potential for Novel Methodological Developments

Future research could benefit from novel methodological developments. Advanced spectroscopic techniques could provide more detailed insights into the conformational dynamics of this compound and its interactions with biological molecules. Chemoinformatic and computational approaches, such as molecular docking and dynamics simulations, could help predict and understand its binding to protein targets like TRPM8 receptors and enzymes involved in inflammation or microbial processes. researchgate.netresearchgate.net The development of highly selective catalysts for asymmetric synthesis could enable the efficient production of individual this compound enantiomers, facilitating the study of their specific biological roles. Furthermore, novel analytical techniques with enhanced sensitivity and specificity could improve the detection and quantification of this compound in complex biological and environmental matrices.

Q & A

How is isomenthol structurally characterized in organic chemistry research?

Level: Basic

Methodological Answer:

Structural characterization of this compound involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and gas chromatography-mass spectrometry (GC-MS) . For NMR, proton (¹H) and carbon-13 (¹³C) spectra are analyzed to identify stereochemical configurations and substituent positions. GC-MS is used to confirm molecular weight (154.25 g/mol) and fragmentation patterns, as demonstrated in studies isolating (+)-isomenthol from plant extracts . Polarimetry or chiral chromatography may further distinguish enantiomers due to its stereoisomeric nature .

What analytical techniques differentiate this compound from its stereoisomers (e.g., menthol, neomenthol)?

Level: Basic

Methodological Answer:

Chiral separation methods, such as high-performance liquid chromatography (HPLC) with chiral columns (e.g., amylose- or cellulose-based phases), resolve enantiomers by exploiting differences in stereochemical interactions. For example, (+)-isomenthol and (-)-isomenthol can be differentiated using retention time shifts. Comparative analysis of melting points, boiling points, and optical rotation values also aids identification .

What are the key physicochemical properties of this compound relevant to experimental design?

Level: Basic

Methodological Answer:

Key properties include:

How do researchers resolve contradictions in reported bioactivity data of this compound enantiomers?

Level: Advanced

Methodological Answer:

Contradictions arise from enantiomer-specific interactions (e.g., (+)-isomenthol’s binding to androgen receptors vs. inactive forms). To address this:

Enantiomeric Purity Assessment : Use chiral chromatography to confirm sample purity.

Dose-Response Studies : Compare bioactivity across enantiomer concentrations.

Computational Docking : Predict binding affinities (e.g., AutoDock Vina) to identify active enantiomers. In one study, (+)-isomenthol showed a binding energy of -5.1 kcal/mol to androgen receptors, while inactive forms lacked significant interactions .

What computational approaches predict this compound’s molecular targets and bioactivity?

Level: Advanced

Methodological Answer:

Molecular docking and pharmacophore modeling are primary tools. For example:

How to design in vivo studies to assess this compound’s pharmacokinetics (PK)?

Level: Advanced

Methodological Answer:

Use the PICOT framework (Population, Intervention, Comparator, Outcome, Time):

- Population : Rodent models (e.g., Sprague-Dawley rats).

- Intervention : Oral/intravenous administration of this compound (dose range: 10–100 mg/kg).

- Comparator : Placebo or menthol.

- Outcome : Plasma concentration (LC-MS/MS quantification), half-life (t₁/₂), and bioavailability.

- Time : Serial blood sampling over 24h. Include ethical approvals and randomization to reduce bias .

What statistical methods address variability in this compound quantification across chromatographic assays?

Level: Advanced

Methodological Answer:

Apply error propagation analysis and nested ANOVA to partition variability into subsampling, preparation, and analytical errors. For GC-MS data, use internal standards (e.g., deuterated menthol) to normalize peak areas. Report confidence intervals (95% CI) and relative standard deviation (RSD <5%) .

How to optimize extraction yields of this compound from natural sources?

Level: Advanced

Methodological Answer:

Response Surface Methodology (RSM) identifies optimal parameters:

Variables : Solvent polarity (e.g., ethanol vs. hexane), temperature (40–60°C), extraction time (2–6h).

Design : Central composite design (CCD) with 3–5 center points.

Validation : Confirm yield via GC-MS and compare with predicted values (±5% error). A study using Heliotropium indicum achieved maximal yield at 60°C with ethanol .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

Follow Globally Harmonized System (GHS) guidelines:

- Ventilation : Use fume hoods to avoid inhalation (P260 code).

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Storage : In airtight containers, away from ignition sources (flash point ~80°C) .

How do researchers validate this compound’s purity in synthetic batches?

Level: Basic

Methodological Answer:

Combine thin-layer chromatography (TLC) with high-resolution mass spectrometry (HR-MS) . TLC (silica gel, hexane:ethyl acetate 8:2) identifies impurities via spot resolution. HR-MS confirms exact mass (154.1463 Da) and isotopic patterns. Purity >98% is required for pharmacological studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.